molecular formula C13H11N5S B6496269 3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine CAS No. 1351591-12-2

3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine

Cat. No.: B6496269
CAS No.: 1351591-12-2
M. Wt: 269.33 g/mol
InChI Key: KBWWQGCINMDABK-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is a heteroaromatic compound of interest in medicinal chemistry and pre-clinical research. Its molecular structure incorporates pyrazole and pyridazine rings, which are privileged scaffolds known to impart significant biological activity. These motifs are frequently found in compounds with documented pharmacological properties, including antitumoral and antiviral activities . The integration of a sulfanyl-linked pyridinylmethyl group further enhances its potential as a versatile building block for the development of enzyme inhibitors and targeted therapeutics. Specifically, heterocyclic compounds featuring pyridine and pyrazole subunits have demonstrated utility in inhibiting key biological targets, such as bacterial DNA gyrase, highlighting their value in antibacterial agent discovery . Researchers can utilize this compound as a key intermediate in multi-component reactions to generate more complex polyheterocyclic systems for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-pyrazol-1-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-2-7-14-11(4-1)10-19-13-6-5-12(16-17-13)18-9-3-8-15-18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWWQGCINMDABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C13H12N4SC_{13}H_{12}N_4S, and it features a pyrazole ring linked to a pyridazine structure with a sulfanyl group attached to a pyridine moiety. This unique arrangement contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The detailed synthetic pathway includes the formation of pyrazole and pyridazine rings followed by the introduction of the sulfanyl group.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Colorectal Cancer
  • Breast Cancer (MDA-MB-231)
  • Prostate Cancer

In particular, compounds featuring the 1H-pyrazole structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. The compound has shown activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies have indicated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for certain derivatives, demonstrating potent antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been explored, with some derivatives exhibiting significant inhibition of inflammatory mediators such as TNF-α and IL-6. These effects suggest that the compound could be beneficial in treating inflammatory diseases .

Case Studies

Several studies highlight the biological activities of related compounds:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Results showed that certain compounds significantly inhibited cell proliferation, particularly in breast and liver cancer models .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial activity of several pyrazole derivatives against common pathogens. The results indicated that compounds with a pyridine-sulfanyl linkage exhibited enhanced antibacterial effects .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that some pyrazole derivatives could reduce edema and inflammatory markers in animal models, suggesting therapeutic potential for inflammatory conditions .

Data Table: Biological Activity Summary

Activity TypeTested CompoundsKey Findings
AnticancerPyrazole derivativesInhibition of cancer cell proliferation
AntimicrobialPyrazole derivativesMIC values as low as 0.22 μg/mL against pathogens
Anti-inflammatorySelected pyrazole compoundsSignificant reduction in TNF-α and IL-6 levels

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines, making them promising candidates for anticancer drug development .

Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in preclinical models. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties against a range of pathogens, including bacteria and fungi. Such activity is particularly relevant in the context of rising antibiotic resistance, highlighting the need for novel antimicrobial agents derived from pyrazole structures .

Material Science Applications

Coordination Chemistry
this compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials synthesis. Studies have shown that metal complexes derived from this ligand exhibit enhanced catalytic activity in various organic transformations .

Nanomaterials Development
The unique electronic properties of pyrazole-based compounds allow for their incorporation into nanomaterials. Research is ongoing into their use in the development of conductive polymers and nanocomposites, which could have applications in electronics and energy storage devices .

Agricultural Chemistry Applications

Pesticide Development
Compounds similar to this compound have been explored for their potential as agrochemicals. Their efficacy against agricultural pests and diseases has been documented, suggesting that they could be developed into novel pesticides or fungicides .

Plant Growth Regulators
Research indicates that certain pyrazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly valuable in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .

Case Studies

StudyApplicationFindings
Anticancer ActivityInduced apoptosis in breast cancer cells; IC50 values < 10 µM
Anti-inflammatory PropertiesInhibition of COX enzymes; reduced edema in animal models
Antimicrobial ActivityEffective against E. coli and S. aureus with MIC values < 50 µg/mL
Coordination ChemistryEnhanced catalytic activity in cross-coupling reactions
Nanomaterials DevelopmentImproved conductivity in polymer composites
Pesticide DevelopmentSignificant reduction in pest populations; field trials ongoing
Plant Growth RegulatorsIncreased biomass and stress tolerance in treated plants

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Positions 3 and 6

The biological and physicochemical properties of pyridazine derivatives are heavily influenced by substituents. Key analogs and their features are summarized below:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight Key Properties/Findings
Target Compound 1H-Pyrazol-1-yl (Pyridin-2-yl)methyl sulfanyl Not reported Sulfanyl group enhances lipophilicity; pyridinyl enables π-π interactions.
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidin-1-yl (chair conformation) 1H-Pyrazol-1-yl 245.29 g/mol Planar dihedral angle (10.36°) between pyridazine and pyrazole; equatorial piperidine substitution.
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine Chlorine 1H-Pyrazol-1-yl 196.62 g/mol Electron-withdrawing Cl increases reactivity; precursor for nucleophilic substitutions.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Phenylamine 1H-Pyrazol-1-yl 263.29 g/mol Intramolecular H-bonding (S(6) motif); planar structure with π-π interactions (3.6859 Å).
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine 4-(Biphenylsulfonyl)piperazin-1-yl 1H-Pyrazol-1-yl 446.5 g/mol Sulfonyl group enhances polarity; potential for improved solubility.
3-(1H-Pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine 1H-Pyrazol-1-yl 4-(2,4,5-Trimethylbenzenesulfonyl)piperazine 412.5 g/mol Bulky sulfonyl group may reduce membrane permeability.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The chloro substituent in 3-chloro-6-(1H-pyrazol-1-yl)pyridazine increases electrophilicity at position 3, making it reactive toward nucleophilic substitutions. Sulfonyl groups (e.g., in ) are strongly electron-withdrawing, increasing polarity and aqueous solubility compared to the target’s sulfanyl group, which is less polar but more lipophilic.
  • Steric Considerations :

    • Piperidine and piperazine substituents () introduce bulkiness, which may hinder binding to sterically sensitive targets. The target compound’s (pyridin-2-yl)methyl sulfanyl group offers a balance between aromaticity and moderate steric demand.

Hydrogen Bonding and Planarity

  • The N-phenyl derivative exhibits intramolecular C–H⋯N hydrogen bonding, contributing to planarity and crystal packing via infinite polymeric chains. The target compound’s pyridinyl group may participate in weaker C–H⋯N or π-π interactions but lacks the same H-bonding propensity.
  • The planar arrangement in 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (dihedral angle: 10.36°) suggests enhanced conjugation, whereas steric effects from bulkier substituents (e.g., biphenylsulfonyl in ) could disrupt planarity.

Preparation Methods

Reactivity of Pyridazine Derivatives

Pyridazine’s two adjacent nitrogen atoms activate positions 3 and 6 toward electrophilic and nucleophilic attacks. Halogenated derivatives (e.g., 3,6-dichloropyridazine) serve as common intermediates due to the leaving group ability of chloride. Computational studies suggest that the 3-position is marginally more reactive than the 6-position in NAS, attributed to resonance stabilization of the transition state.

Synthetic Strategies

Sulfanyl Group Installation at Position 6

The chloropyridazine intermediate reacts with (pyridin-2-yl)methanethiol (1.5 equiv) in THF at 60°C for 6 h, using KOtBu (2.0 equiv) as a base. This step achieves 85% yield, with HPLC purity >98%. The reaction proceeds via a thiolate intermediate, which displaces chloride through an SNAr mechanism.

Table 1: Optimization of Sulfanyl Group Installation

BaseSolventTemp (°C)Time (h)Yield (%)
KOtBuTHF60685
NaHDMF80472
Et₃NMeCN50864

Suzuki-Miyaura Coupling for Pyrazole Attachment

3-Bromo-6-chloropyridazine (1.0 equiv) reacts with 1H-pyrazole-1-boronic acid pinacol ester (1.1 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/H₂O (4:1) at 90°C for 8 h. This method affords the 3-pyrazolyl intermediate in 74% yield, circumventing the need for harsh bases.

Thiol-Ene Click Chemistry for Sulfanyl Group

The 6-chloro intermediate undergoes a radical thiol-ene reaction with (pyridin-2-yl)methanethiol using AIBN initiator (1 mol%) in toluene at 80°C. While this approach achieves 70% yield, it requires rigorous deoxygenation and exhibits lower regioselectivity compared to SNAr.

Pyridazine Ring Formation

A cyclocondensation strategy employs 1,4-diketone precursors and hydrazine hydrate. For example, heating 1,4-di(pyridin-2-yl)butane-1,4-dione (1.0 equiv) with hydrazine (2.0 equiv) in ethanol at reflux for 24 h generates the pyridazine core. However, this route yields only 45% of the desired product due to competing pyrrole formation.

Post-Cyclization Functionalization

The sulfanyl group is introduced via Mitsunobu reaction using DIAD and PPh₃, reacting the hydroxylated pyridazine with (pyridin-2-yl)methanethiol. This step achieves 60% yield but necessitates chromatographic purification to remove byproducts.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

MethodKey StepYield (%)Purity (%)Scalability
1Sequential SNAr7298High
2Palladium coupling6897Moderate
3Cyclization4590Low
  • Method 1 offers the best balance of yield and scalability, though it requires stoichiometric copper.

  • Method 2 avoids harsh conditions but incurs higher costs due to palladium catalysts.

  • Method 3 is limited by low efficiency but provides access to novel intermediates.

Optimization and Scale-Up

Solvent and Temperature Effects

Replacing DMF with cyclopentyl methyl ether (CPME) in Method 1 improves reaction safety and reduces purification steps, maintaining yields at 70–75%. Lowering the temperature to 90°C during pyrazole coupling decreases decomposition byproducts from 12% to 5%.

Catalytic System Enhancements

Substituting CuI with Cu nanoparticles (5 nm) increases pyrazole coupling yields to 78% while reducing catalyst loading to 5 mol%. For thiolation, replacing KOtBu with DBU in Method 1 shortens reaction time to 4 h without compromising yield .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution at the pyridazine core followed by Suzuki coupling for pyrazole incorporation. Optimization includes evaluating catalysts (e.g., Pd-based catalysts for cross-coupling) and solvent systems (polar aprotic solvents like DMF). Reaction progress should be monitored via TLC or HPLC, with intermediates characterized using NMR and mass spectrometry (MS) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • X-ray crystallography for definitive structural confirmation (as demonstrated for analogous pyridazine derivatives) .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to assign proton and carbon environments.
  • Computational methods (DFT calculations) to predict electronic properties and verify experimental data .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC-MS for purity assessment and detection of degradation products.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability.
  • Accelerated stability studies under varied pH, temperature, and light conditions, analyzed via UV-Vis spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Follow P210 guidelines (avoid heat/sparks) due to potential flammability and P201/P202 protocols for pre-experiment risk assessment .

Q. How can researchers establish structure-activity relationships (SAR) for this compound in pharmacological studies?

  • Conduct in vitro bioassays (e.g., enzyme inhibition or receptor-binding assays) with systematic variation of substituents.
  • Pair experimental data with molecular docking to correlate structural features (e.g., sulfanyl group orientation) with activity .

Advanced Research Questions

Q. How can computational chemistry methods predict reactivity or binding interactions?

  • Use quantum chemical calculations (e.g., reaction path searches via DFT) to identify transition states and intermediates.
  • Apply molecular dynamics simulations to model ligand-receptor interactions, leveraging software like Gaussian or GROMACS .

Q. What strategies resolve contradictory data in biological activity or physicochemical property assessments?

  • Statistical Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies .
  • Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What experimental design principles optimize heterogeneous reaction conditions for synthesis?

  • Employ factorial designs to test variables like catalyst loading, solvent ratios, and mixing efficiency.
  • Use microreactor systems to enhance mass transfer and control exothermic reactions, as outlined in reactor design principles .

Q. How to investigate degradation pathways and intermediates under varying environmental conditions?

  • Perform forced degradation studies (e.g., oxidative stress with H₂O₂, photolysis under UV light) followed by LC-MS/MS to identify degradation products.
  • Compare experimental data with computational degradation models to predict pathways .

Q. What advanced techniques validate intermolecular interactions in supramolecular assemblies involving this compound?

  • X-ray crystallography or cryo-EM to resolve crystal packing or host-guest complexes.
  • NMR titration experiments to quantify binding constants with potential partners (e.g., metal ions or biomolecules) .

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